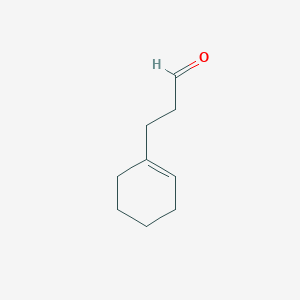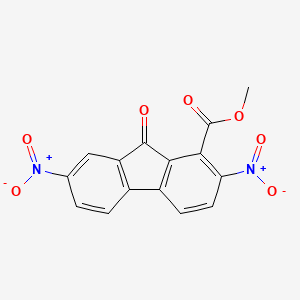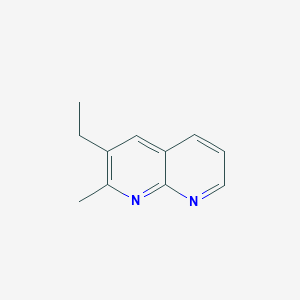
(2R,3S)-2-Butoxy-3-chlorooxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-Butoxy-3-chlorooxane is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which includes two stereocenters. The compound’s structure consists of a butoxy group and a chloro group attached to an oxane ring, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Butoxy-3-chlorooxane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a butoxy-substituted alcohol with a chlorinating agent in the presence of a base. The reaction is carried out in a nonpolar solvent, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound often employs enzymatic processes to ensure high stereoselectivity and yield. For example, the use of aldolase enzymes in the presence of specific cofactors can facilitate the formation of the desired stereoisomer with high purity . These methods are advantageous due to their efficiency and lower environmental impact compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-2-Butoxy-3-chlorooxane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Elimination Reactions: Under certain conditions, elimination reactions can lead to the formation of alkenes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various butoxy-substituted derivatives, while oxidation can produce corresponding oxane derivatives .
Wissenschaftliche Forschungsanwendungen
(2R,3S)-2-Butoxy-3-chlorooxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis
Wirkmechanismus
The mechanism of action of (2R,3S)-2-Butoxy-3-chlorooxane involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis. The stereochemistry of the compound plays a crucial role in determining its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2-Butoxy-3-chlorooxane: An enantiomer with different stereochemistry.
(2S,3S)-2-Butoxy-3-chlorooxane: Another enantiomer with distinct properties.
(2R,3S)-2,3-Dibromobutane: A similar compound with bromine atoms instead of chlorine.
Uniqueness
(2R,3S)-2-Butoxy-3-chlorooxane is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to undergo various reactions and its applications in different fields make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
61092-40-8 |
|---|---|
Molekularformel |
C9H17ClO2 |
Molekulargewicht |
192.68 g/mol |
IUPAC-Name |
(2R,3S)-2-butoxy-3-chlorooxane |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-6-11-9-8(10)5-4-7-12-9/h8-9H,2-7H2,1H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
YVJCTCVZSCULEB-DTWKUNHWSA-N |
Isomerische SMILES |
CCCCO[C@H]1[C@H](CCCO1)Cl |
Kanonische SMILES |
CCCCOC1C(CCCO1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)



![4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid--hydrogen bromide (1/1)](/img/structure/B14603025.png)




![N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine](/img/structure/B14603051.png)
